molecular formula C22H31N3O5S B4024348 1,3,3-trimethyl-6-({1-[(3-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-6-azabicyclo[3.2.1]octane

1,3,3-trimethyl-6-({1-[(3-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-6-azabicyclo[3.2.1]octane

Cat. No. B4024348
M. Wt: 449.6 g/mol
InChI Key: PZBNVZGBFNOKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related azabicyclooctane derivatives typically involves complex reactions. For instance, the synthesis of 1, 2-diazabicyclo [2.2.2] octane derivatives is achieved through a general method involving nitrosation of piperidine carboxylic acids, subsequent reduction to 1-aminopiperidine carboxylic acids, and cyclization to form the azabicycloalkanes (Mikhlina, E. E., Komarova, N., & Rubtsov, M., 1967). These steps illustrate the complexity and the detailed synthetic routes required to construct the azabicyclooctane core.

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives reveals significant insights into their chemical behavior. The structural elucidation is typically achieved through spectroscopic methods such as NMR, which helps in understanding the conformation and spatial arrangement of atoms within the molecule. For example, the structure of compounds synthesized from reactions involving (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol with aromatic aldehydes, leading to azabicyclooctane derivatives, was established based on 1H NMR data (Madesclaire, M., et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of azabicyclooctane derivatives is influenced by their structural features. Reactions such as reduction, nitrosation, and rearrangement are common, yielding various novel compounds. For instance, the reduction of 6-hydroxyimino derivatives and subsequent reactions lead to the formation of new azabicyclooctane compounds with unique structures and properties (Bondavalli, F., et al., 1978).

properties

IUPAC Name

[1-(3-nitrophenyl)sulfonylpiperidin-4-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5S/c1-21(2)12-18-13-22(3,14-21)15-24(18)20(26)16-7-9-23(10-8-16)31(29,30)19-6-4-5-17(11-19)25(27)28/h4-6,11,16,18H,7-10,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBNVZGBFNOKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,3-trimethyl-6-({1-[(3-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-6-azabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
1,3,3-trimethyl-6-({1-[(3-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-6-azabicyclo[3.2.1]octane
Reactant of Route 3
Reactant of Route 3
1,3,3-trimethyl-6-({1-[(3-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-6-azabicyclo[3.2.1]octane
Reactant of Route 4
1,3,3-trimethyl-6-({1-[(3-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-6-azabicyclo[3.2.1]octane
Reactant of Route 5
1,3,3-trimethyl-6-({1-[(3-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-6-azabicyclo[3.2.1]octane
Reactant of Route 6
Reactant of Route 6
1,3,3-trimethyl-6-({1-[(3-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-6-azabicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.